3-Amino-5-(3-methyl-2-nitrophenyl)pyrazole Hydrochloride
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Overview
Description
3-Amino-5-(3-methyl-2-nitrophenyl)pyrazole Hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group at the 3-position and a nitrophenyl group at the 5-position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-methyl-2-nitrophenyl)pyrazole Hydrochloride typically involves the reaction of hydrazines with enaminones or other suitable precursors. One common method includes the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in the presence of a solvent like dichloromethane or tetrahydrofuran under nitrogen atmosphere . The reaction is usually carried out at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods help in maintaining consistent reaction conditions and improving yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3-methyl-2-nitrophenyl)pyrazole Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-Amino-5-(3-methyl-2-nitrophenyl)pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-methyl-2-nitrophenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylpyrazole: Similar structure but lacks the nitrophenyl group.
5-Amino-3-(4-nitrophenyl)pyrazole: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of both an amino group and a nitrophenyl group in 3-Amino-5-(3-methyl-2-nitrophenyl)pyrazole Hydrochloride makes it unique compared to other pyrazole derivatives. This combination of functional groups enhances its reactivity and potential for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H11ClN4O2 |
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Molecular Weight |
254.67 g/mol |
IUPAC Name |
5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10N4O2.ClH/c1-6-3-2-4-7(10(6)14(15)16)8-5-9(11)13-12-8;/h2-5H,1H3,(H3,11,12,13);1H |
InChI Key |
AVWYJINNUPVPBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=NN2)N)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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